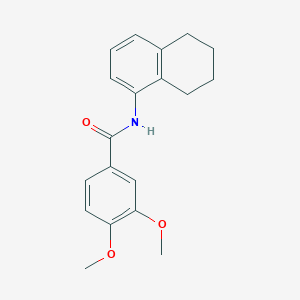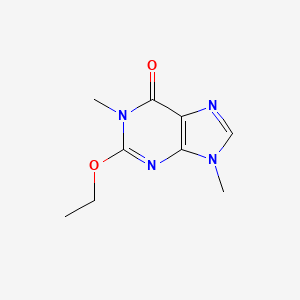
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as URB597, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.
作用機序
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and the production of its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This has been shown to produce analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may contribute to its therapeutic effects.
実験室実験の利点と制限
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system. It has also been shown to produce consistent and reproducible effects in animal models. However, this compound has some limitations, including its relatively short half-life and its potential for off-target effects on other enzymes.
将来の方向性
There are several potential future directions for research on 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which may have greater therapeutic potential than this compound.
合成法
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide was first synthesized in 2003 by a group of researchers led by Daniele Piomelli at the University of California, Irvine. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as potassium carbonate. The resulting product is then converted to the benzamide derivative by reaction with benzoyl chloride.
科学的研究の応用
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to produce analgesic effects in animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression.
特性
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMSQQWSFOWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)



![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)


![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)
![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)


